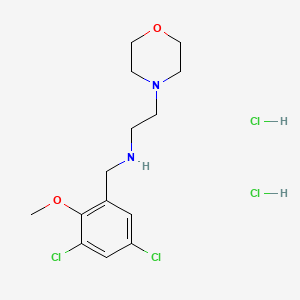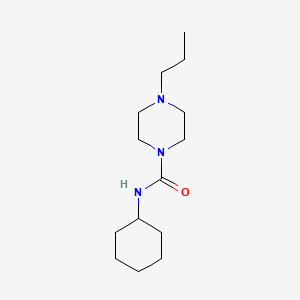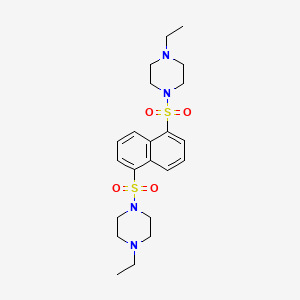![molecular formula C14H17N3O4S B5346965 5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide, commonly known as BzAMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a furan derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
科学的研究の応用
BzAMF has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of the proteasome, a cellular protein degradation system that plays a crucial role in cell survival and proliferation. This inhibition has been linked to the induction of apoptosis, a programmed cell death mechanism that is important for the removal of damaged or unwanted cells. BzAMF has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
作用機序
BzAMF inhibits the activity of the proteasome by binding to the active site of the enzyme, thereby preventing the degradation of cellular proteins. This leads to the accumulation of misfolded or damaged proteins, which triggers the activation of apoptosis. The anti-inflammatory properties of BzAMF are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BzAMF has been shown to induce apoptosis in various cell types, including cancer cells, and has been studied for its potential use in cancer therapy. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, BzAMF has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using BzAMF in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of this cellular pathway. However, BzAMF has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. In addition, the potential toxicity of BzAMF needs to be carefully evaluated in order to ensure its safe use in lab experiments.
将来の方向性
There are several future directions for the study of BzAMF. One area of research is the development of more efficient synthesis methods that can yield higher purity BzAMF. Another area of research is the evaluation of the potential toxicity of BzAMF in vivo, which is necessary for its use in animal studies. In addition, the potential therapeutic applications of BzAMF in cancer therapy and inflammatory diseases need to be further explored. Finally, the development of more potent and selective proteasome inhibitors based on the structure of BzAMF is an area of ongoing research.
合成法
BzAMF has been synthesized using various methods, including the reaction of 2-furoic acid with N-methylbenzylamine, followed by the reaction of the resulting intermediate with sulfuryl chloride and ammonia. Another method involves the reaction of 2-furoic acid with N-methylbenzylamine, followed by the reaction of the resulting intermediate with chlorosulfonyl isocyanate and ammonia. These methods have been optimized to yield high purity BzAMF.
特性
IUPAC Name |
5-[(benzylsulfamoylamino)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-15-14(18)13-8-7-12(21-13)10-17-22(19,20)16-9-11-5-3-2-4-6-11/h2-8,16-17H,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVDTZYHYXHJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)

![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)
![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)